molecular formula C16H29N5O3 B594407 (2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine CAS No. 79410-49-4

(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B594407
CAS No.: 79410-49-4
M. Wt: 339.44
InChI Key: HTZKDQQOCCJBLO-ARGLLVQISA-N
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Description

(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features both an azido group and an amino group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine typically involves multi-step organic synthesis techniques. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as a protected amino acid derivative.

    Deprotection and Coupling: The protected amino group is deprotected, and the resulting intermediate is coupled with N-cyclohexylcyclohexanamine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers, continuous flow reactors, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted azides, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The azido group can be used in bioorthogonal chemistry, allowing for the selective labeling and tracking of biomolecules in living systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to undergo specific chemical reactions makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which (2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine exerts its effects involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug delivery and molecular imaging.

Comparison with Similar Compounds

Similar Compounds

    (2R)-5-amino-2-azido-5-oxopentanoic acid: Similar in structure but with a different carbon chain length.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid: Contains a tert-butoxycarbonyl protecting group and a different functional group arrangement.

Uniqueness

(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for specialized applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-3(9)1-2(4(10)11)7-8-6/h11-13H,1-10H2;2H,1H2,(H2,5,9)(H,10,11)/t;2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZKDQQOCCJBLO-ARGLLVQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)N=[N+]=[N-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C([C@H](C(=O)O)N=[N+]=[N-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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